Cas no 1706449-72-0 (N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine)
![N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine structure](https://ja.kuujia.com/scimg/cas/1706449-72-0x500.png)
N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine 化学的及び物理的性質
名前と識別子
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- N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine
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- インチ: 1S/C15H16N6/c1-10-18-14(20-13-5-3-12(16)4-6-13)9-15(19-10)21-8-7-17-11(21)2/h3-9H,16H2,1-2H3,(H,18,19,20)
- InChIKey: ZZUYRBDITGBARM-UHFFFAOYSA-N
- ほほえんだ: C1(NC2C=C(N3C(C)=NC=C3)N=C(C)N=2)=CC=C(N)C=C1
N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508251-1g |
N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine |
1706449-72-0 | 97% | 1g |
$568 | 2023-02-02 |
N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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4. Back matter
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamineに関する追加情報
Professional Introduction to N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine (CAS No. 1706449-72-0)
N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1706449-72-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this compound, featuring a benzene diamine core linked to a pyrimidine ring substituted with a methylimidazole moiety, positions it as a potential candidate for various therapeutic applications.
The pharmacological relevance of N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine stems from its unique chemical composition and the functional groups it possesses. The presence of multiple heterocyclic rings, including the pyrimidine and imidazole rings, suggests that this compound may interact with biological targets in a manner distinct from traditional small molecules. Such interactions are often key to developing novel drugs that can modulate biological pathways effectively.
In recent years, there has been a surge in research focused on identifying and optimizing molecules with similar structural motifs for their potential therapeutic benefits. The benzene diamine core, in particular, is known for its ability to engage with various biological receptors and enzymes, making it a versatile scaffold for drug design. The substitution pattern on the pyrimidine ring further enhances the compound's potential by introducing additional sites for interaction with biological targets.
One of the most compelling aspects of N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine is its structural complexity, which allows for fine-tuning of its pharmacological properties. Researchers have been exploring how different substituents can influence the compound's bioactivity, solubility, and metabolic stability. These efforts are crucial for translating laboratory discoveries into viable therapeutic agents that can be safely and effectively administered to patients.
The latest advancements in computational chemistry and molecular modeling have played a pivotal role in understanding the behavior of N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine at the molecular level. These tools have enabled scientists to predict how the compound might bind to specific targets and how these interactions could lead to therapeutic effects. Such insights are invaluable for guiding experimental design and optimizing drug candidates for clinical development.
Furthermore, the synthesis of N4-[2-methyl-6-(2-methylimidazol-1-yll)pyrimidin-l ]benzene-l ,4-diamine has been refined through cutting-edge synthetic methodologies. The development of efficient synthetic routes not only facilitates access to this compound but also allows for the preparation of analogs with modified properties. This flexibility is essential for exploring the full therapeutic potential of this class of molecules.
The biological activity of N4-[2-methyl-S-(2-methylimidazol-l-yll)pyrimidin-l ]benzene-l ,4-diamine has been studied in various preclinical models. Initial findings suggest that this compound exhibits inhibitory effects on certain enzymes and receptors involved in critical biological pathways. These preliminary results are encouraging and warrant further investigation into its potential as a lead compound for drug development.
In conclusion, N4-[2-methyl-S-(2-methylimidazol-l-yll)pyrimidin-l ]benzene-l ,4-diamine (CAS No. 1706449720) represents an exciting frontier in pharmaceutical research. Its unique structure and promising biological activities make it a compelling candidate for further study. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for contributing to the development of innovative therapies that address unmet medical needs.
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